R406

説明

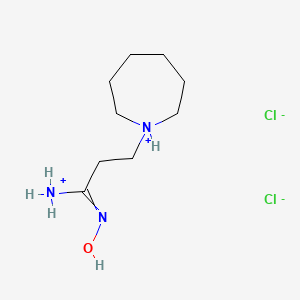

Tamatinib besylate, also known as R406, is the active metabolite of Fostamatinib . It was initially identified as a potent inhibitor of the spleen tyrosine kinase (Syk) and binds to the ATP binding pocket of Syk, inhibiting its kinase activity as an ATP-competitive inhibitor . It is used alone or together with other medicines to treat different types of cancer or bone marrow conditions .

Molecular Structure Analysis

The molecular structure of Tamatinib besylate involves a complex arrangement of atoms and bonds. The molecule of Tamatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . The rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .Physical And Chemical Properties Analysis

Tamatinib besylate has a chemical formula of C28H29FN6O8S and a molecular weight of 628.632 g/mol . It is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20°C. Upon resuspension, it should be stored at -20°C .科学的研究の応用

R406、別名タマチニブベシラートまたはthis compoundベンゼンスルホネートは、いくつかの科学研究用途を持つ化合物です。以下は、独自のアプリケーションに焦点を当てた包括的な分析です。

自己免疫疾患の治療

This compoundは、マウスにおける自己抗体誘発性関節炎を軽減することが示されており、自己免疫疾患の治療薬としての可能性を示唆しています .

がん治療

Syk過剰発現を示すがんにおいて、有意なアポトーシスを誘導し、標的がん治療におけるその使用を示唆しています .

インフラマソーム活性化阻害

This compoundは、C. albicansによるSyk依存性NLRP3インフラマソームの活性化を選択的に阻害し、免疫応答調節におけるその役割を強調しています .

薬物動態と薬力学

フォスタマチニブの活性代謝物であるthis compoundの薬物動態と薬力学は、臨床用途における統合と改善に不可欠です .

慢性免疫性血小板減少症の治療

This compoundは、血液中の血小板濃度に影響を与える慢性免疫性血小板減少症の治療に関与しています .

シグナル伝達における役割

炎症反応の伝播に不可欠なFcγR媒介シグナル伝達において重要な役割を果たします .

代謝と排泄

This compoundは、肝臓でシトクロムP450 3A4およびUGT1A9によって代謝され、糞便中に排泄されます。これは、その全身効果を理解するために重要です .

輸送タンパク質との相互作用

P-糖タンパク質の基質であり、乳がん耐性タンパク質を阻害し、薬物耐性と体内の分布に影響を与えます .

これらのアプリケーションはそれぞれ、科学研究および臨床設定におけるthis compoundの潜在的な用途に関する独自の洞察を提供します。

InvivoGen - this compoundベシラート | Syk阻害剤 InvivoGen - this compoundの検証データ Springer - フォスタマチニブの臨床薬物動態と薬力学 Springer - フォスタマチニブの臨床薬物動態と薬力学PDF Blood - 慢性免疫性血小板減少症の治療のためのフォスタマチニブ

作用機序

Target of Action

R406, also known as Tamatinib Besylate or this compound Benzenesulfonate, is primarily targeted towards the spleen tyrosine kinase (Syk) . Syk plays a crucial role in both innate and adaptive immunity . In addition to Syk, this compound has also been cited as an inhibitor of the Flt-3 and Ret tyrosine kinases .

Mode of Action

This compound binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It potently inhibits Syk kinase activity in vitro with an IC50 of 41 nM . This inhibition of Syk signaling by this compound selectively abrogates inflammasome activation .

Biochemical Pathways

The inhibition of Syk by this compound impacts the FcγR-mediated signal transduction and inflammatory propagation . This makes Syk a good target for the inhibition of various autoimmune conditions, including rheumatoid arthritis and lymphoma . This compound was shown to attenuate autoantibody-induced arthritis in mice .

Pharmacokinetics

This compound is designed as a prodrug and undergoes cleavage of its active moiety in the intestine . It is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota . As this compound strongly inhibits the breast cancer resistance protein, the interaction with those substrates, particularly statins, should be carefully monitored .

Result of Action

The inhibition of Syk by this compound leads to a reduction in immune complex-mediated inflammation . It has been shown to induce significant apoptosis in cancers displaying Syk over-expression . Interestingly, this compound selectively abrogates Syk-dependent NLRP3 inflammasome activation by C.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound was almost halved in patients with a heavy body weight . Therefore, the exposure-efficacy study for suitable dosing should be continued with post-marketing data . Additionally, this compound exposure significantly correlated with the incidence of hypertension . Even though the influence of elevated exposure on other toxicities, including diarrhea and neutropenia, is still unclear, careful management is required with dose escalation to avoid toxicity-related discontinuation .

将来の方向性

The therapeutic arsenal of ALL, particularly B cell ALL, has been markedly expanded with the advent of TKIs targeting the BCR-ABL1 tyrosine kinase, novel antibody constructs, and chimeric antigen receptor (CAR) T cell therapy . These highly effective new agents are allowing for novel approaches that reduce reliance on intensive cytotoxic chemotherapy and hematopoietic stem cell transplantation in first remission . Tamatinib is a potential drug for treatment of the inflammation associated with and causing bronchial asthma resulting from allergen-induced airway hyperresponsiveness (AHR) . The compound may have beneficial effects in additional inflammatory conditions, such as rheumatoid arthritis and other autoimmune conditions .

特性

IUPAC Name |

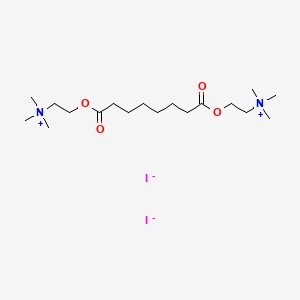

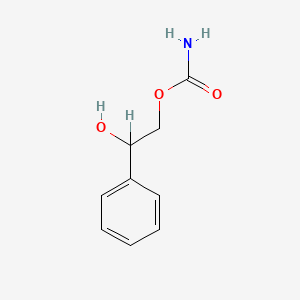

benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDRJPYSTZHIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475212 | |

| Record name | R406 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

841290-81-1 | |

| Record name | R 406 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R406 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of R406?

A1: this compound primarily targets spleen tyrosine kinase (SYK), a key regulator of signal transduction downstream of various immune receptors, including the B cell receptor (BCR) and Fc receptors (FcRs) [, , ].

Q2: How does this compound interact with SYK?

A2: this compound binds to the ATP binding pocket of SYK and competitively inhibits its kinase activity [, ].

Q3: What are the downstream effects of this compound-mediated SYK inhibition?

A3: this compound blocks SYK-dependent phosphorylation of downstream signaling molecules, including:

- B cells: B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), ultimately inhibiting BCR-mediated proliferation and survival [, , , ].

- Platelets: Linker for activation of T cells (LAT), PLCγ2, phosphatidylinositol 3-kinase (PI3K), AKT, and p38 mitogen-activated protein kinase (MAPK), impairing platelet activation, aggregation, and granule secretion [, ].

- Immune cells: Inhibits FcR-mediated activation of monocytes/macrophages and neutrophils, reducing immune complex-mediated inflammation [].

Q4: Does this compound affect other signaling pathways?

A4: While this compound exhibits selectivity for SYK, it demonstrates activity against other kinases at therapeutically relevant concentrations in vitro. Notably, it shows antagonist activity at the adenosine A3 receptor and may inhibit KDR, potentially contributing to blood pressure increase observed in clinical studies [].

Q5: What is the role of SYK in B cell malignancies and how does this compound impact it?

A5: SYK is essential for BCR-mediated survival signals, often deregulated in B cell malignancies. This compound inhibits tonic BCR signaling, leading to apoptosis in sensitive diffuse large B-cell lymphoma (DLBCL) cells [, ].

Q6: How does this compound affect chronic lymphocytic leukemia (CLL) cells?

A6: this compound blocks antigen-dependent BCR signaling, inhibiting CLL cell migration, survival, and chemokine secretion. It abrogates pro-survival effects of BCR stimulation and disrupts interactions with nurselike cells [].

Q7: Does this compound affect platelet function in the context of thrombosis?

A7: this compound mildly inhibits platelet responses induced by atherosclerotic plaque, primarily through GPVI inhibition. This effect is enhanced by aspirin and ticagrelor, but diminished in the presence of plasma proteins [].

Q8: What is the role of SYK in glucocorticoid resistance in asthma, and how does this compound play a role?

A8: Elevated SYK activity is linked to steroid-resistant asthma. This compound, by inhibiting SYK, enhances dexamethasone sensitivity, reduces airway inflammation, and restores glucocorticoid receptor (GR) function [].

Q9: Can this compound be combined with other therapies for enhanced efficacy?

A9: this compound exhibits synergy with:

- ABT-199: in DLBCL cells by altering the balance between anti-apoptotic and pro-apoptotic signals [].

- Venetoclax: in SHP1-deficient GCB DLBCL cell lines by downregulating MCL-1 and upregulating BIM and HRK [].

- Fludarabine, rapamycin, and rituximab: in DLBCL cells, enhancing cytotoxicity [].

Q10: Is there any information available regarding the spectroscopic data for this compound?

A10: The provided research papers do not contain specific details on the spectroscopic data (e.g., NMR, IR) for this compound.

Q11: Have any computational chemistry studies been conducted on this compound?

A11: The provided abstracts do not mention specific computational studies such as molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling conducted on this compound.

Q12: What is the pharmacokinetic profile of this compound in humans?

A12: this compound is rapidly absorbed following oral administration of its prodrug, fostamatinib, with a terminal half-life of 12–21 hours []. It is primarily metabolized in the liver, with renal excretion playing a minor role. The major metabolite in urine is the N-glucuronide of this compound, while a unique 3,5-benzene diol metabolite, formed by gut bacteria, is predominant in feces [, , , ].

Q13: Does hepatic or renal impairment affect this compound exposure?

A13: Clinical studies have shown that hepatic and renal impairment does not significantly impact this compound exposure, suggesting no need for dose adjustments in these patient populations [, ].

Q14: What are the in vitro and in vivo models used to study the efficacy of this compound?

A14: Various in vitro and in vivo models have been employed to investigate this compound efficacy, including:

- Cell lines: DLBCL, follicular lymphoma, CLL, and multiple myeloma cell lines, assessing proliferation, apoptosis, and signaling pathway inhibition [, , , , , ].

- Primary cells: Peripheral blood B cells, CLL cells, and platelets from patients, evaluating BCR signaling, proliferation, adhesion, and functional responses [, , , , , ].

- Animal models:

- Collagen-induced arthritis and reverse passive Arthus reaction: Assessing the effect of this compound on immune complex-mediated inflammation [].

- Eμ-TCL1 transgenic mouse model of CLL: Evaluating the in vivo efficacy of this compound in inhibiting leukemia growth [].

- Sickle cell mouse model: Studying the impact of this compound on platelet NLRP3 inflammasome activation and platelet aggregation [].

Q15: Are there any biomarkers associated with this compound sensitivity?

A15: Several potential biomarkers have been linked to this compound sensitivity:

- DLBCL: Tonic BCR signaling, as indicated by SYK Y352 phosphorylation, and the "BCR-type" transcriptional profile have been associated with this compound sensitivity [, , ].

- GCB DLBCL: SHP1 deficiency and BCL-2 expression may predict responsiveness to a combination of this compound and venetoclax [].

Q16: What is known about the toxicology and safety profile of this compound?

A16: Specific toxicology data for this compound is not presented within the provided research paper abstracts.

Q17: Are there any alternative compounds or therapeutic strategies being considered for the same indications as this compound?

A17: Yes, alternative compounds targeting similar pathways or indications as this compound are being explored, including:

- BTK inhibitors (e.g., ibrutinib): Showing promising results in B-cell malignancies and autoimmune diseases [, ].

- PI3K inhibitors (e.g., CAL-101): Investigated for their therapeutic potential in various cancers and inflammatory conditions [, ].

Q18: What are the key milestones and historical context surrounding the research and development of this compound?

A18: Key milestones in the this compound research trajectory include:

- Early Discovery: Initial identification of this compound as a potent SYK inhibitor with activity in cellular models [].

- Preclinical Development: Extensive in vitro and in vivo studies demonstrating its efficacy in various disease models, including rheumatoid arthritis, B cell malignancies, and immune-mediated disorders [, , , , , , ].

- Clinical Development: Evaluation of fostamatinib, the prodrug of this compound, in clinical trials for rheumatoid arthritis, immune thrombocytopenia, and B-cell malignancies [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide](/img/structure/B1681145.png)

![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)

![3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one](/img/structure/B1681162.png)

![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)